molecular formula C26H31N3O4 B1408756 methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate CAS No. 1418114-07-4

methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1408756
CAS RN: 1418114-07-4
M. Wt: 449.5 g/mol
InChI Key: NLXYYZRZZVHURT-NRFANRHFSA-N
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Description

Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Methodology

One application involves the use of mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules, which can significantly impact the development of diagnostic agents and pharmaceuticals. This methodology utilizes imidazole and benzyl isocyanide ligands for creating complexes with potential for bioconjugation, offering a versatile tool for chemical synthesis and drug development (Mundwiler et al., 2004).

Crystal Structure Elucidation

Research into the crystal structures of regioisomers of N-methylated benzimidazole compounds has shown the importance of structural analysis in the design of amyloid-avid probes, crucial for understanding and treating neurodegenerative diseases. This work underscores the relevance of detailed structural analysis in the development of diagnostic tools (Ribeiro Morais et al., 2012).

Nucleotide Analog Synthesis

The chemical conversion of the 4-carboxamide group in specific nucleoside analogs highlights the significance of synthetic flexibility in the creation of compounds with potential therapeutic applications. These chemical transformations are key to synthesizing novel nucleotide analogs that may serve as building blocks for antiviral and anticancer drugs (Kojima et al., 2000).

properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-18-22(24(30)32-5)28-23(29(18)17-20-14-10-7-11-15-20)21(16-19-12-8-6-9-13-19)27-25(31)33-26(2,3)4/h6-15,21H,16-17H2,1-5H3,(H,27,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYYZRZZVHURT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate

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